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Compound of Interest

Compound Name: Isovestitol

Cat. No.: B12737390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Isovestitol, a naturally occurring isoflavonoid, has garnered interest within the scientific

community for its potential therapeutic applications. Early assessment of a compound's

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical

step in the drug discovery and development pipeline. In silico predictive models offer a rapid

and cost-effective approach to evaluate these properties, enabling researchers to prioritize

candidates with favorable pharmacokinetic and safety profiles. This technical guide provides a

comprehensive overview of the predicted ADMET properties of Isovestitol using established

computational tools. All quantitative data is summarized in structured tables for straightforward

analysis.

Predicted Physicochemical Properties
The fundamental physicochemical properties of a drug candidate are pivotal in determining its

overall ADMET profile. These properties were predicted using the SwissADME web server.
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Property Predicted Value

Molecular Formula C₁₆H₁₆O₄

Molecular Weight 272.29 g/mol

Canonical SMILES
COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)

O)OC2

Topological Polar Surface Area (TPSA) 58.91 Å²

Number of Heavy Atoms 20

Number of Aromatic Heavy Atoms 12

Fraction Csp3 0.25

Number of Rotatable Bonds 2

Number of Hydrogen Bond Acceptors 4

Number of Hydrogen Bond Donors 2

Molar Refractivity 76.28

Lipophilicity and Water Solubility
Lipophilicity and water solubility are key determinants of a drug's absorption and distribution.

The predicted values for Isovestitol are presented below, indicating a moderate lipophilic

character and good water solubility.

Lipophilicity Parameter Predicted Value

Log P (iLOGP) 2.59

Log P (XLOGP3) 2.83

Log P (WLOGP) 2.93

Log P (MLOGP) 2.29

Log P (SILICOS-IT) 3.29

Consensus Log P 2.79
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Water Solubility Parameter Predicted Value

Log S (ESOL) -3.15

Solubility (ESOL) 0.46 mg/mL

Solubility Class (ESOL) Soluble

Log S (Ali) -3.61

Solubility (Ali) 0.16 mg/mL

Solubility Class (Ali) Soluble

Log S (SILICOS-IT) -3.22

Solubility (SILICOS-IT) 0.40 mg/mL

Solubility Class (SILICOS-IT) Soluble

Pharmacokinetic Properties
The predicted pharmacokinetic properties provide insights into how Isovestitol is likely to be

absorbed, distributed, metabolized, and excreted by the body.

Pharmacokinetic Parameter Prediction

Gastrointestinal (GI) Absorption High

Blood-Brain Barrier (BBB) Permeant No

P-glycoprotein (P-gp) Substrate No

CYP1A2 Inhibitor Yes

CYP2C19 Inhibitor Yes

CYP2C9 Inhibitor Yes

CYP2D6 Inhibitor No

CYP3A4 Inhibitor Yes

Log Kp (skin permeation) -6.31 cm/s
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Drug-Likeness and Medicinal Chemistry
Drug-likeness rules are heuristics used to assess whether a compound is likely to have

properties that would make it a successful drug. Medicinal chemistry parameters help to

identify potential liabilities.

Drug-Likeness Model Prediction

Lipinski's Rule of Five Yes (0 violations)

Ghose Filter Yes (0 violations)

Veber Filter Yes (0 violations)

Egan Filter Yes (0 violations)

Muegge Filter Yes (0 violations)

Bioavailability Score 0.55

Medicinal Chemistry Parameter Prediction

PAINS (Pan Assay Interference Compounds) 0 alerts

Brenk 1 alert (phenol)

Lead-likeness No (2 violations: MW > 250, LogP > 3.5)

Synthetic Accessibility 3.12

Experimental Protocols
In Silico ADMET Prediction using SwissADME
The ADMET properties of Isovestitol were predicted using the SwissADME web server, a free

online tool to evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of

small molecules.

Input: The canonical SMILES string for Isovestitol
(COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2) was obtained from the PubChem

database (CID: 591830).
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Prediction Models: The SwissADME server utilizes a variety of established predictive

models:

Lipophilicity: iLOGP (an internal physics-based method), XLOGP3, WLOGP, MLOGP, and

SILICOS-IT. A consensus Log P is calculated as the average of these predictions.

Water Solubility: ESOL (Estimated Solubility), Ali, and SILICOS-IT models are used.

Pharmacokinetics: The BOILED-Egg model, an intuitive graphical method, is used to

predict gastrointestinal absorption and blood-brain barrier permeation. P-glycoprotein

substrate and cytochrome P450 (CYP) inhibition predictions are based on logistic

regression models.

Drug-Likeness: Lipinski's, Ghose, Veber, Egan, and Muegge rules are applied.

Medicinal Chemistry: Structural alerts for PAINS, Brenk, and lead-likeness are identified

through substructure searching. Synthetic accessibility is scored on a scale of 1 (very

easy) to 10 (very difficult).

Output: The server provides a comprehensive report of the predicted parameters, which

were compiled into the tables presented in this guide.

Visualizations
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Caption: Workflow for the in silico prediction of Isovestitol's ADMET properties.

Conclusion
The in silico analysis of Isovestitol suggests a promising ADMET profile for a potential drug

candidate. It exhibits high predicted gastrointestinal absorption and good water solubility. The

compound adheres to multiple drug-likeness rules with no major PAINS alerts. However, the

predicted inhibition of several CYP450 enzymes indicates a potential for drug-drug interactions,

which would require further investigation. The blood-brain barrier is predicted to be

impermeable to Isovestitol. These computational predictions provide a valuable foundation for

guiding further experimental studies in the development of Isovestitol as a therapeutic agent.

It is important to note that these are predictive data and require experimental validation.

To cite this document: BenchChem. [In Silico Prediction of Isovestitol ADMET Properties: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b12737390#in-silico-prediction-of-isovestitol-admet-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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